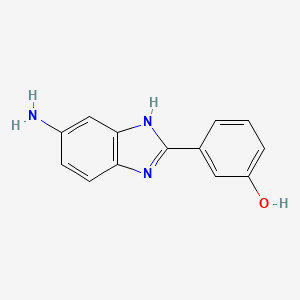

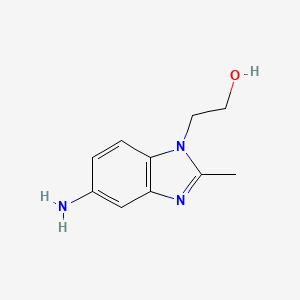

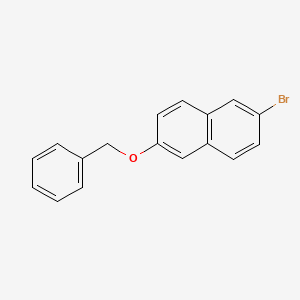

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, often involves multi-component reactions. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized from reactions involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and demonstrating the versatility of benzamide synthesis techniques (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, can be elucidated using techniques such as X-ray crystallography. For instance, the structure of specific benzamide derivatives has been confirmed, establishing configurations and highlighting the importance of molecular structure analysis in understanding compound properties (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, influencing their properties and applications. The Bischler-Napieralski reaction, for example, is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the reactivity of the benzamide group and its potential for creating complex heterocyclic structures (Browne, Skelton, & White, 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of polyamides and poly(amide-imide)s derived from benzamide-based monomers have revealed insights into their amorphous nature, solubility in polar solvents, and thermal stability, underlining the significance of physical property analysis in material science (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for the application of benzamide derivatives. Studies on the synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides provide insights into the chemical behavior of benzamide compounds, highlighting their potential in medicinal chemistry and material science (Saeed et al., 2015).

科学的研究の応用

Anticonvulsant Properties

Research has shown that derivatives of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, exhibit significant anticonvulsant properties. For instance, some compounds were found to be superior to phenytoin in the maximal electroshock seizure test, though they were inactive in other seizure models like the subcutaneous metrazol-induced seizure models (Lambert et al., 1995). Additionally, another study found 4-amino-N-(2,6-dimethylphenyl)benzamide to be effective in several animal models of anticonvulsant activity, demonstrating its potential as a new anticonvulsant (Robertson et al., 1987).

Amoebicidal Activity

A study investigated the synthesis of N-substituted 2-nitro-4,5-dimethoxybenzamides and anils of 2-amino-3-methoxy and 2-amino-4,5-dimethoxybenzoic acids, aiming to develop potent amoebicides. However, the compounds failed to show significant amoebicidal activity against Entamoeba histolytica (Misra et al., 1976).

Antiulcer Activities

In the realm of gastroenterology, derivatives of this compound, like 2-(3,4-dimethoxyphenyl)ethylamine derivatives, were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats. One such derivative demonstrated significant antiulcer activity (Hosokami et al., 1992).

Synthetic Methodologies

Research has also been conducted on efficient synthetic methods for derivatives of this compound. For example, a study described a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are synthesized in high yields using a three-component reaction (Sabbaghan & Hossaini, 2012).

Novel Antineoplastic Agents

A novel antineoplastic agent, JS-38 (Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl)), was investigated for its metabolism and disposition in rats, revealing unique pharmacologic properties related to bone-marrow cell formation (Zhang et al., 2011).

作用機序

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and changes requires further investigation.

Biochemical Pathways

It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

特性

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93988-27-3 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。